1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea
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Overview
Description
1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea typically involves the reaction of 6-fluoro-1,3-benzothiazole with 4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the benzothiazole ring.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted derivatives at the fluorine position.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, benzothiazole derivatives are often investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
Industry
In the industrial sector, such compounds can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea would depend on its specific biological target. Generally, benzothiazole derivatives can interact with proteins or nucleic acids, inhibiting their function. The fluorine atom may enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea
- 3-(6-Methyl-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea
- 3-(6-Bromo-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea
Uniqueness
The presence of the fluorine atom in 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea may confer unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro, methyl, or bromo analogs.
Properties
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O3S/c15-8-1-6-11-12(7-8)23-14(17-11)18-13(20)16-9-2-4-10(5-3-9)19(21)22/h1-7H,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIDPJFHMOTMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC3=C(S2)C=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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